molecular formula C₅₁H₈₆N₁₂O₂₁ B1663487 c-Myc Peptide CAS No. 145646-22-6

c-Myc Peptide

Cat. No. B1663487
CAS RN: 145646-22-6
M. Wt: 1203.3 g/mol
InChI Key: AZCJJJFQQRDOBC-VBFAXUBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-Myc Peptide, also known as Myc-tag peptide, is a synthetic peptide commonly used to competitively bind Anti-c-Myc antibodies, thereby eluting Myc-tag fusion proteins bound to Anti-Myc antibodies during immunoprecipitation . The amino acid sequence of c-Myc Peptide corresponds to the 410-419 sequence of the C-terminal of human c-Myc protein .


Synthesis Analysis

The synthesis of c-Myc inhibitors has been explored in various studies. For instance, a study discussed the development, synthesis, and validation of improved c-Myc/Max inhibitors . Another study focused on the production of anti-c-Myc monoclonal antibodies .


Molecular Structure Analysis

The c-Myc Peptide is a synthetic peptide with a molecular weight of 1203.3. The amino acid sequence is Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu, which corresponds to the amino acids 410-419 of the C-terminal of human c-myc . A study identified a conformational switch in the c-Myc amino-terminal transactivation domain that cycles between a closed, inactive, and an open, active conformation .


Chemical Reactions Analysis

The c-Myc Peptide has been shown to undergo conformational changes. For instance, a study showed that the polyphenol epigallocatechin gallate (EGCG) can modulate the conformational landscape of coreMYC . Another study discussed the construction of a bicyclic peptide library .


Physical And Chemical Properties Analysis

The c-Myc Peptide is a synthetic peptide with a molecular weight of 1203.3 . It is supplied as a lyophilized powder . The amino acid sequence is Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu .

Scientific Research Applications

Surface-Enhanced Raman Scattering (SERS) for Cancer Diagnosis

  • Research Application : A SERS assay developed for quantifying c-MYC in blood samples, offering a noninvasive diagnostic tool for cancer detection (Pazos et al., 2016).

c-Myc Inhibition for Cancer Therapy

  • Research Application : A study demonstrating that a small molecule, L755507, can disrupt c-Myc–MAX heterodimerization, thereby inhibiting the growth of Myc-expressing cells, suggesting potential for c-Myc-targeted cancer therapy (Singh et al., 2021).

Macropinocytosis for Cancer Treatment

  • Research Application : Utilizing macropinocytosis to deliver peptides like Omomyc for intracellular cancer treatment, highlighting alternative approaches to target Myc-driven cancer (Wang et al., 2021).

Wound Healing Activity

  • Research Application : Myticin C, an antimicrobial peptide, showing potential biotechnological application in wound healing, as evidenced in human keratinocytes and zebrafish models (Rey-Campos et al., 2020).

Peptide Interaction with c-MYC Quadruplex

  • Research Application : Exploring peptides for selective stabilization or destabilization of the c-MYC quadruplex, leading to apoptotic signaling in cancer cells (Sengupta et al., 2018).

c-Myc Function Modulation by RASSF7

  • Research Application : Investigating the role of RASSF7 in destabilizing c-Myc protein and inhibiting c-Myc-mediated oncogenic transformation (Kumaraswamy et al., 2018).

c-Myc Inhibitory Polypeptide for Tumor Growth Inhibition

  • Research Application : A thermally targeted c-Myc inhibitory polypeptide showing efficacy in reducing tumor growth in breast cancer models (Bidwell et al., 2012).

Safety And Hazards

The c-Myc Peptide is intended for scientific research use only and should not be used for clinical diagnosis or treatment, or in food or drugs . It should be stored at -20°C to avoid repeated freeze-thaw cycles . For safety and health, it is recommended to wear lab coats and disposable gloves when handling the product .

Future Directions

The c-Myc Peptide holds immense promise for future research and therapeutic applications. For instance, a study discussed the potential of a first-in-class c-Myc inhibitor showing in vivo efficacy in lung cancer models . Another study highlighted the potential of this peptide to change MYC’s physical properties and inhibit its role in transcription activities . The development of shape-shifting compounds to target c-Myc and other disordered transcription factors for cancer treatment is a promising future direction .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H86N12O21/c1-7-26(6)41(63-48(80)32(20-24(2)3)59-43(75)28(10-8-9-19-52)56-44(76)29(12-15-36(54)65)55-42(74)27(53)11-16-37(66)67)50(82)62-35(23-64)49(81)58-30(13-17-38(68)69)45(77)57-31(14-18-39(70)71)46(78)60-33(22-40(72)73)47(79)61-34(51(83)84)21-25(4)5/h24-35,41,64H,7-23,52-53H2,1-6H3,(H2,54,65)(H,55,74)(H,56,76)(H,57,77)(H,58,81)(H,59,75)(H,60,78)(H,61,79)(H,62,82)(H,63,80)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,83,84)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCJJJFQQRDOBC-VBFAXUBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H86N12O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Myc Peptide

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